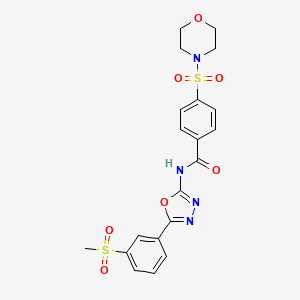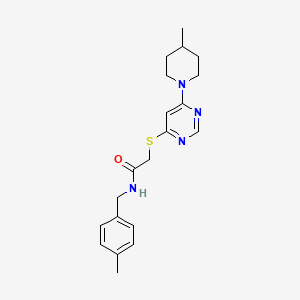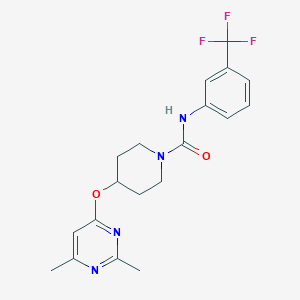
1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one is a chemical compound with the molecular formula C9H6ClFO. It is a compound that has been of interest in various fields of research .
Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectroscopic techniques. The compound is non-planar, with a dihedral angle between the chlorothiophene and p-toluene rings that are bridged by the olefinic double bond .Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one has been a subject of research in molecular structure and spectroscopic analysis. A study by Najiya et al. (2014) synthesized this compound and analyzed its structure using various methods including IR and single crystal X-ray diffraction. The research focused on vibrational wavenumbers calculated using HF and DFT methods and analyzed the molecule's stability through hyper-conjugative interaction and charge delocalization using NBO analysis. The study highlighted the compound's potential in nonlinear optics, evidenced by its first hyperpolarizability being substantially higher than the standard NLO material urea (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Synthesis and Crystal Growth
Research has also been conducted on the synthesis and crystal growth of derivatives of this compound. Meenatchi et al. (2015) reported the growth of single crystals of a derivative compound using a mixed solvent system and characterized it using FT-IR, FT-Raman, and powder X-ray diffraction analyses. The study also included theoretical calculations to derive the optimized geometry and first-order molecular hyperpolarizability values, indicating the compound's relevance in material science and crystallography (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Nonlinear Optical Properties
The nonlinear optical properties of this compound derivatives have been a significant area of investigation. Patil et al. (2020) explored the structural and third-order nonlinear optical properties of chalcone derivatives, including a compound similar to this compound. This research highlighted the compounds' potential in semiconductor devices due to their significant nonlinear optical activities and thermal stability, determined using femtosecond Z-scan technique and density functional theory (Patil, Gummagol, Ekbote, Wong, Quah, Shkir, Maidur, & Rao, 2020).
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h2-5H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOSNYOGNDJXEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC(=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2397704.png)

![1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B2397706.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2397707.png)

![2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2397714.png)

![N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2397717.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2397720.png)

![2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2397723.png)
![3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2397724.png)
